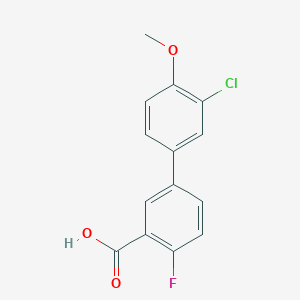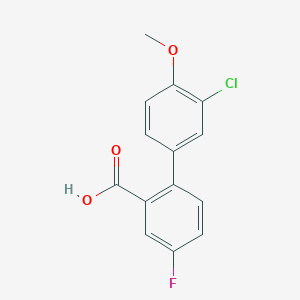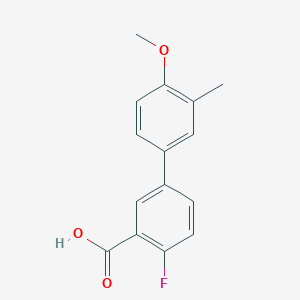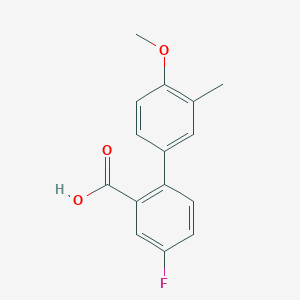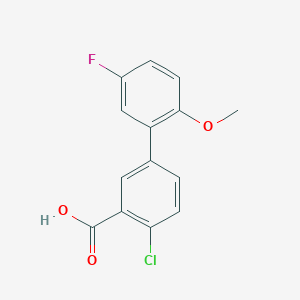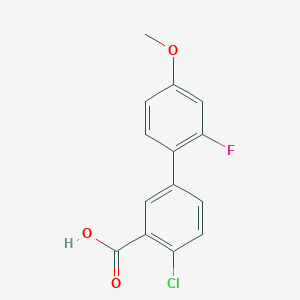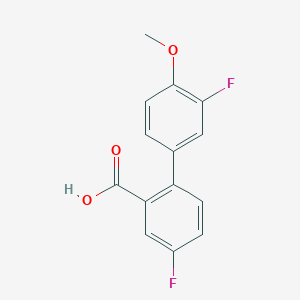
5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% (5-F-2-3-F-4-MPA) is a fluorinated carboxylic acid with a wide range of applications in the field of chemical research. It has been used as a building block for synthesizing various organic compounds, and has been extensively studied for its pharmacological properties. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects, making it a promising tool for developing new drugs and treatments.
Mechanism of Action
The mechanism of action of 5-F-2-3-F-4-MPA is not yet fully understood. However, it is believed that the fluoroaromatic moiety of 5-F-2-3-F-4-MPA is responsible for its anti-inflammatory, anti-cancer, and anti-microbial effects. It is thought that the fluoroaromatic moiety interacts with proteins and enzymes in the body, leading to the inhibition of certain cellular processes. Additionally, it is believed that the fluoroaromatic moiety of 5-F-2-3-F-4-MPA has the potential to form covalent bonds with certain proteins, leading to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-2-3-F-4-MPA are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In particular, it has been shown to inhibit the activity of certain enzymes involved in inflammation, as well as to inhibit the growth of certain cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential as an anti-microbial agent.
Advantages and Limitations for Lab Experiments
The use of 5-F-2-3-F-4-MPA in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is widely available. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. Furthermore, it is relatively non-toxic and has low environmental persistence. However, it is important to note that 5-F-2-3-F-4-MPA has not been extensively studied and its effects on human health are not yet fully understood. Therefore, it is important to use caution when using 5-F-2-3-F-4-MPA in laboratory experiments.
Future Directions
There are numerous potential future directions for the study of 5-F-2-3-F-4-MPA. First, further research is needed to better understand the biochemical and physiological effects of 5-F-2-3-F-4-MPA. Additionally, further research is needed to determine the potential of 5-F-2-3-F-4-MPA as an anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, further research is needed to determine the potential of 5-F-2-3-F-4-MPA as a building block for synthesizing new organic compounds. Finally, further research is needed to determine the potential of 5-F-2-3-F-4-MPA as a pharmaceutical agent.
Synthesis Methods
5-F-2-3-F-4-MPA can be synthesized through a two-step process. First, 3-fluoro-4-methoxyphenylacetonitrile (3-F-4-MPN) is synthesized by reacting 4-methoxyphenylacetonitrile with 2-fluorobenzoyl chloride in the presence of sodium hydroxide. The resulting 3-F-4-MPN is then reacted with 5-fluorobenzoic acid in the presence of sodium hydroxide to form 5-F-2-3-F-4-MPA.
Scientific Research Applications
5-F-2-3-F-4-MPA has been used in numerous scientific research studies. It has been used to study the effects of fluoroaromatic compounds on the environment and to determine their biodegradation and bioaccumulation potential. It has also been used to study the effects of fluoroaromatics on human health, and to investigate the potential of 5-F-2-3-F-4-MPA as an anti-inflammatory and anti-cancer agent. Additionally, it has been used to study the effects of fluoroaromatics on the immune system and to investigate the potential of 5-F-2-3-F-4-MPA as an anti-microbial agent.
properties
IUPAC Name |
5-fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-5-2-8(6-12(13)16)10-4-3-9(15)7-11(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONSXSVZPBRCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681290 |
Source


|
| Record name | 3',4-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid | |
CAS RN |
1183959-10-5 |
Source


|
| Record name | 3',4-Difluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


